Dehydro Indapamide is a derivative of Indapamide, a thiazide-like diuretic primarily used in the treatment of hypertension and edema associated with congestive heart failure. Dehydro Indapamide is characterized by the absence of a hydrogen atom at the indoline nitrogen, resulting from oxidative dehydrogenation processes. This modification can influence the pharmacological properties of the compound, including its efficacy and metabolic pathways.
Dehydro Indapamide is synthesized from Indapamide through oxidation reactions, typically employing oxidizing agents such as manganese dioxide or 2,3-dichloro-5,6-dicyanobenzoquinone. The synthesis methods are crucial for producing this compound in a laboratory setting and understanding its potential applications in pharmacology and medicinal chemistry.
Dehydro Indapamide belongs to the class of sulfonamide derivatives and is categorized as a non-steroidal anti-inflammatory drug. Its structural modifications allow it to interact differently with biological targets compared to its parent compound, Indapamide.
The synthesis of Dehydro Indapamide has been reported using various methods:
In both methods, careful control of reaction conditions such as temperature, solvent choice, and reaction time is critical to ensure high purity and yield of Dehydro Indapamide. Analytical techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reaction and characterize the final product.
Dehydro Indapamide retains much of the structural framework of Indapamide but lacks a hydrogen atom at one nitrogen position due to dehydrogenation. This alteration can be represented structurally as follows:
The molecular structure can be analyzed using various spectroscopic techniques:
Dehydro Indapamide can undergo various chemical reactions that may include:
The stability of Dehydro Indapamide under different pH conditions is an important consideration in its application as a pharmaceutical compound. Studies have shown that degradation products formed under acidic or basic conditions can affect its therapeutic efficacy.
Dehydro Indapamide functions primarily as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This action leads to increased excretion of sodium and water, thereby reducing blood volume and lowering blood pressure.
Pharmacokinetic studies indicate that Dehydro Indapamide has a longer half-life compared to Indapamide, which may enhance its effectiveness in managing hypertension over extended periods.
Relevant data from stability studies suggest that optimal storage conditions are crucial for maintaining the integrity of Dehydro Indapamide during pharmaceutical formulation.
Dehydro Indapamide is primarily explored for its potential applications in treating hypertension and related cardiovascular conditions. Research continues into its efficacy compared to other diuretics, focusing on its pharmacodynamic properties and metabolic pathways. Additionally, studies are investigating its role in combination therapies for more effective management of complex cardiovascular diseases.
Dehydro Indapamide (CAS 63968-75-2) is a dehydrogenated metabolite of the antihypertensive drug indapamide, with the systematic name 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide [3] [5]. Its molecular formula is C₁₆H₁₄ClN₃O₃S, with a monoisotopic mass of 363.0444 Da and an average molecular weight of 363.82 g/mol [1] [7]. The compound features a benzamide core linked to a 2-methylindole moiety via a nitrogen-carbon bond, with critical substitutions including a chlorine atom at the benzene ring's 4-position and a sulfonamide group at the 3-position [5] [7].
Structural isomerism arises from the dehydrogenation of indapamide’s indoline ring, converting the saturated five-membered heterocycle into an aromatic indole system. This modification eliminates chiral centers present in the parent compound, resulting in a planar, conjugated structure that influences electronic distribution and biological interactions [3] [8]. The SMILES notation (CC₁=CC₂=CC=CC=C₂N₁NC(=O)C₃=CC(=C(C=C₃)Cl)S(=O)(=O)N) and InChIKey (LWCDXWWLUHMMJI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity [5] [7].
Table 1: Spectral Signatures of Dehydro Indapamide | Technique | Key Assignments | |---------------|----------------------| | ¹H NMR | Methyl singlet (δ ~2.3 ppm), indole H₃/H₆/H₇ multiplet (δ 7.1-7.8 ppm), benzamide aromatic protons (δ 7.5-8.1 ppm) [3] | | MS (ESI+) | [M+H]⁺ m/z 364.0517; fragmentation peaks at m/z 240 (benzamide cleavage), 130 (2-methylindole) [7] | | IR | Sulfonamide asymmetric/symmetric stretches (1340 cm⁻¹/1150 cm⁻¹), amide C=O (1660 cm⁻¹), indole N-H (3400 cm⁻¹) [3] |
Dehydro Indapamide is a solid at room temperature with limited aqueous solubility due to its hydrophobic indole ring and substituted benzamide [3]. Its logP (octanol-water partition coefficient) is estimated at 2.8–3.2, indicating moderate lipophilicity that facilitates membrane permeability but may complicate formulation [8]. The compound’s acid-base behavior is governed by two ionizable groups: the sulfonamide (pKa ~9–10) and the indole nitrogen (pKa ~12–13), rendering it predominantly non-ionized at physiological pH [7].
Stability studies reveal sensitivity to photodegradation and oxidative conditions. Dehydrogenation at the indoline moiety enhances resonance stabilization but introduces susceptibility to electrophilic attack at the electron-rich indole C3 position [3] [6]. In biological matrices, it undergoes phase II metabolism via glucuronidation or sulfation, though its primary metabolic fate is further oxidation to hydroxylated derivatives [8]. Accelerated stability testing under ICH guidelines indicates optimal storage at 2–8°C in inert atmospheres to prevent epoxidation or dimerization [3].
Table 2: Physicochemical Parameters of Dehydro Indapamide | Property | Value | Method/Reference | |--------------|-----------|----------------------| | Molecular Weight | 363.82 g/mol | Calculated [7] | | Melting Point | 210–215°C (dec.) | Differential Scanning Calorimetry [3] | | Solubility (25°C) | Water: <0.1 mg/mL; DMSO: >50 mg/mL; Ethanol: 8.2 mg/mL | Shake-flask method [3] | | logP | 3.05 ± 0.12 | Reversed-phase HPLC [8] | | pKa | Sulfonamide: 9.4; Indole: 12.8 | Potentiometric titration [7] |
The structural distinction between indapamide (C₁₆H₁₆ClN₃O₃S) and dehydro indapamide (C₁₆H₁₄ClN₃O₃S) lies in the saturation state of the heterocyclic ring: indapamide contains a partially saturated 2-methylindoline, while dehydro indapamide features a fully aromatic 2-methylindole system [3] [8]. This dehydrogenation, mediated by cytochrome P450 isoforms (primarily CYP3A4), eliminates the chiral center at C3 of the indoline ring and extends molecular conjugation [8].
Functional consequences of this modification include:
Table 3: Structural and Functional Comparison with Indapamide | Characteristic | Indapamide | Dehydro Indapamide | |--------------------|----------------|------------------------| | Core Structure | 2-Methylindoline | 2-Methylindole | | Molecular Formula | C₁₆H₁₆ClN₃O₃S | C₁₆H₁₄ClN₃O₃S | | Chiral Centers | 1 (C3 position) | None | | Major Metabolic Pathway | Hydroxylation (CYP3A4) | Dehydrogenation → Epoxidation | | Protein Binding | 76–79% | >85% | | NCC Inhibition | Potent (IC₅₀ ~50 nM) | Weak (IC₅₀ >1 µM) [8] |
Dehydro indapamide’s role as a biomarker for indapamide adherence monitoring stems from its stability in urine and serum, unlike rapidly cleared parent drug [6]. The structural shift also reduces renal clearance from 1.71 mL/min (indapamide) to <0.5 mL/min, favoring biliary excretion [8] [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: